mARC Enzymatic Reduction: 4-Fluorobenzamidoxime Exhibits Intermediate Vmax Relative to 4-Substituted Benzamidoxime Analogs
In a direct head-to-head comparison of ten para-substituted benzamidoximes, 4-fluorobenzamidoxime demonstrated an intermediate Vmax of 0.42 ± 0.03 nmol/min/mg protein for mARC-catalyzed reduction in porcine liver outer mitochondrial membrane fractions [1]. This value positions 4-fluorobenzamidoxime between the more rapidly reduced 4-cyano analog (Vmax = 0.68 ± 0.05 nmol/min/mg) and the more slowly reduced 4-methoxy analog (Vmax = 0.25 ± 0.02 nmol/min/mg) [1]. Unsubstituted benzamidoxime exhibited a Vmax of 0.38 ± 0.04 nmol/min/mg under identical conditions [1].
| Evidence Dimension | Enzymatic reduction rate (Vmax) by mARC enzyme system |
|---|---|
| Target Compound Data | Vmax = 0.42 ± 0.03 nmol/min/mg protein |
| Comparator Or Baseline | Benzamidoxime (unsubstituted): Vmax = 0.38 ± 0.04 nmol/min/mg; 4-Cyanobenzamidoxime: Vmax = 0.68 ± 0.05 nmol/min/mg; 4-Methoxybenzamidoxime: Vmax = 0.25 ± 0.02 nmol/min/mg |
| Quantified Difference | 4-FBAO is 10.5% faster than unsubstituted benzamidoxime; 38% slower than 4-cyano analog; 68% faster than 4-methoxy analog |
| Conditions | Porcine liver outer mitochondrial membrane fraction; incubation with recombinant mARC proteins; HPLC quantification of amidine metabolites; pH 7.4, 37°C |
Why This Matters
For prodrug development, Vmax directly correlates with the rate of in vivo bioactivation; 4-fluorobenzamidoxime offers a predictable, intermediate activation rate suitable for balanced pharmacokinetics.
- [1] Krompholz N, Krischkowski A, Reichmann D, et al. Electrochemical and mARC-Catalyzed Enzymatic Reduction of para-Substituted Benzamidoximes: Consequences for the Prodrug Concept 'Amidoximes instead of Amidines'. ChemMedChem. 2015;10(4):663-670. View Source
